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Compound of Interest

Compound Name: 1-Methylcyclopropanemethanol

Cat. No.: B1329797

Introduction: The Unique Profile of a Strained Ring
Alcohol

1-Methylcyclopropanemethanol is a derivatized cyclopropane compound featuring a primary
alcohol attached to a tertiary carbon within the strained three-membered ring.[1] This unique
structural motif, combining the high ring strain energy of the cyclopropane group with the
reactive hydroxyl functionality, makes it a valuable and intriguing building block in synthetic
organic chemistry. Its compact, rigid scaffold is of particular interest in medicinal chemistry,
where the introduction of cyclopropyl groups can significantly modulate a molecule's metabolic
stability, conformational rigidity, and binding affinity. This guide provides a comprehensive
overview of its core properties, synthesis, characterization, and handling, grounded in
established scientific literature and physicochemical data.

Part 1: Core Molecular and Physicochemical
Properties

The fundamental identity of any chemical compound begins with its molecular formula and
weight. For 1-Methylcyclopropanemethanol, these are central to stoichiometric calculations
and analytical characterization.

e Molecular Formula: CsH100[1][2]

e Molecular Weight: 86.13 g/mol [1][3][4][5]
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A compound's utility in the laboratory is defined by its physical properties, which dictate
reaction conditions, purification methods, and storage requirements. The key physicochemical
data for 1-Methylcyclopropanemethanol are summarized below.

Property Value Source(s)
CAS Number 2746-14-7 [1][2]
IUPAC Name (1-Methylcyclopropyl)methanol  [2]

Density 0.887 g/mL at 25 °C [3114]
Boiling Point 128 °C at 750 mmHg [3][4]
Refractive Index n20/D 1.431 [4]

Flash Point 34 °C (93.2 °F) - closed cup [3114]

InChl Key PIZQWRXTMGASCZ- 2116]

UHFFFAOYSA-N

SMILES Cci(co)ccecs [4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 1-Methylcyclopropanemethanol is not trivial due to the inherent strain of the
cyclopropane ring. A classic and illustrative synthesis was reported by Siegel and Bergstrom in
1950, which provides insight into the strategic construction of this architecture.[7][8] This
approach highlights the causality behind the experimental design necessary to achieve the
target molecule.

Experimental Protocol: Synthesis via Pyrazoline
Intermediate

This synthesis proceeds through the formation and subsequent thermal decomposition of a
pyrazoline intermediate, followed by the reduction of an ester to the target primary alcohol.

Step 1: Formation of the Pyrazoline Intermediate
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o Reactants: Methyl methacrylate is reacted with diazomethane. Diazomethane, generated in
situ from a precursor like nitrosomethylurea for safety, acts as a 1,3-dipole.

e Mechanism (1,3-Dipolar Cycloaddition): The diazomethane adds across the activated double
bond of methyl methacrylate. This reaction is regioselective, leading to the formation of a
pyrazoline ring system. The choice of an a,B-unsaturated ester is critical as the electron-
withdrawing ester group activates the alkene for the cycloaddition.

o Rationale: This cycloaddition is a highly efficient method for constructing a five-membered
heterocyclic ring which serves as a masked precursor to the cyclopropane ring.

Step 2: Thermal Decomposition to Cyclopropane
e Procedure: The crude pyrazoline intermediate is heated.

e Mechanism (Extrusion of Nitrogen): Upon heating, the pyrazoline ring readily loses a
molecule of dinitrogen (Nz), a thermodynamically very stable leaving group. This extrusion
process leads to the collapse of the five-membered ring into the desired three-membered
cyclopropane ring, yielding methyl 1-methylcyclopropanecarboxylate.

o Causality: The thermodynamic driving force of forming N2 gas makes this an essentially
irreversible and high-yielding step for forming the strained ring system.

Step 3: Reduction to 1-Methylcyclopropanemethanol

e Procedure: The resulting ester, methyl 1-methylcyclopropanecarboxylate, is reduced using a
powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether
solvent.

e Mechanism: The hydride reagent delivers H~ to the electrophilic carbonyl carbon of the ester,
ultimately cleaving the ester C-O bond and reducing the carbonyl to a primary alcohol.

o Self-Validation: The success of the reduction is confirmed by the disappearance of the ester
carbonyl stretch (~1735 cm™1) in the IR spectrum and the appearance of a broad O-H stretch
(~3300 cm™Y).
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Caption: Synthetic workflow for 1-Methylcyclopropanemethanol.

Part 3: Spectroscopic Validation and Structural
Integrity

Confirming the identity and purity of 1-Methylcyclopropanemethanol is paramount. A multi-
spectroscopic approach provides a self-validating system, where each technique offers
complementary information to build an unambiguous structural assignment.

e 'H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will show
characteristic upfield signals for the diastereotopic protons on the cyclopropane ring
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(typically 0.2-0.8 ppm), a singlet for the methyl group protons (~1.1 ppm), and a signal for the
methylene (CHz) protons adjacent to the hydroxyl group (~3.4 ppm). The hydroxyl proton will
appear as a broad singlet whose chemical shift is concentration-dependent.

e Mass Spectrometry (MS): Electron ionization mass spectrometry data is available from the
NIST Chemistry WebBook.[2][6] The mass spectrum will show the molecular ion peak (M*)
at m/z = 86, confirming the molecular weight. Common fragmentation patterns include the
loss of a water molecule (M-18) or a hydroxymethyl radical (M-31).

« Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional
groups. The most prominent feature is a broad absorption band in the region of 3200-3600
cm~1, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations
for the cyclopropyl and methyl groups will appear just below 3000 cm~1.

Part 4: Reactivity and Synthetic Applications

The chemical behavior of 1-Methylcyclopropanemethanol is governed by the alcohol
functionality. It serves as a nucleophile and can undergo reactions typical of primary alcohols,
such as oxidation, esterification, and conversion to alkyl halides.

Its primary value lies in its use as a synthetic intermediate. For instance, it has been utilized in
the preparation of (x)-2-(benzyloxycarbonylamino)-2-(1'-methylcyclopropyl)ethanamide,
demonstrating its role in the synthesis of complex amino acid derivatives for potential drug
development.[4]
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Caption: Role as a synthetic building block.

Part 5: Safety and Handling

1-Methylcyclopropanemethanol is a flammable liquid and requires appropriate handling and
storage procedures to ensure laboratory safety.[3][4]
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Classification &
Hazard Category . ’ Source(s)
recaution

Flammable Liquid, Category 3

Flammability (H226: Flammable liquid and [4]
vapor)

GHS Pictogram GHSO02 (Flame) [4]

Signal Word Warning [4]

Risk Codes R10: Flammable [3]

S16: Keep away from sources

of ignition. S29: Do not empty
Safety Codes into drains. S33: Take [3]

precautionary measures

against static discharges.

Store in a well-ventilated,
flammables-rated area. Keep

Storage ) ] [3114]
container tightly closed and

away from ignition sources.

Eyeshields, chemical-resistant
gloves, flame-retardant lab

PPE , _ [4]
coat. Use in a chemical fume

hood.

Conclusion

1-Methylcyclopropanemethanol is a well-defined chemical entity with a unique combination
of a strained aliphatic ring and a primary alcohol. Its molecular formula (CsH100) and molecular
weight (86.13 g/mol ) are the starting points for its application in research. Understanding its
synthesis, spectroscopic fingerprints, and reactivity allows researchers to confidently employ it
as a building block for more complex molecular targets in fields ranging from materials science
to pharmaceutical development. Adherence to strict safety protocols is mandatory due to its
flammable nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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